molecular formula C7H12O B1584985 1-Methoxycyclohexene CAS No. 931-57-7

1-Methoxycyclohexene

Cat. No.: B1584985
CAS No.: 931-57-7
M. Wt: 112.17 g/mol
InChI Key: HZFQGYWRFABYSR-UHFFFAOYSA-N
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Preparation Methods

1-Methoxycyclohexene can be synthesized through several methods:

Chemical Reactions Analysis

1-Methoxycyclohexene undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. Major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexanes .

Scientific Research Applications

1-Methoxycyclohexene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxycyclohexene involves its ability to participate in various chemical reactions due to the presence of the methoxy group and the double bond in the cyclohexene ring. These functional groups allow it to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

1-Methoxycyclohexene is a cyclic ether with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its unique structure allows for various interactions with biological macromolecules, making it a candidate for further research into its therapeutic applications.

This compound is characterized by its methoxy group (-OCH3) attached to a cyclohexene ring. This configuration influences its reactivity and interaction with biological systems. The compound can undergo electrophilic reactions, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, antifungal, and potential anticancer properties. Below is a summary of the key findings related to its biological activity:

Activity Description Reference
Antimicrobial Exhibits activity against various bacterial strains, contributing to its potential as an antibiotic.
Antifungal Demonstrates antifungal properties against specific fungi, suggesting applications in treating infections.
Anticancer Preliminary studies indicate potential anticancer effects, warranting further investigation.

Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of multidrug-resistant Mycobacterium tuberculosis strains with minimum inhibitory concentration (MIC) values ranging from 25 to 50 μg/mL. This suggests that the compound could serve as a lead for developing new antimycobacterial agents .

Antifungal Activity

A significant study explored the antifungal efficacy of essential oils containing this compound against Fusarium sporotrichioides. The oil showed MIC values of 500 μg/mL, indicating effective inhibition of fungal growth. The mechanism involved disruption of the fungal cell membrane, leading to increased permeability and cell death .

Anticancer Potential

Research has indicated that this compound may possess anticancer properties through its ability to interact with cellular signaling pathways. A recent study highlighted its potential in synthesizing analogues of biologically active compounds, including those with anti-inflammatory and anticancer effects .

The biological activity of this compound can be attributed to its electrophilic nature, which allows it to react with nucleophilic sites in proteins and nucleic acids. This interaction may lead to alterations in enzyme activity and cellular signaling pathways, which are critical for its antimicrobial and anticancer effects.

Properties

IUPAC Name

1-methoxycyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFQGYWRFABYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239269
Record name Cyclohexene, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-57-7
Record name Cyclohexene, 1-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 931-57-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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